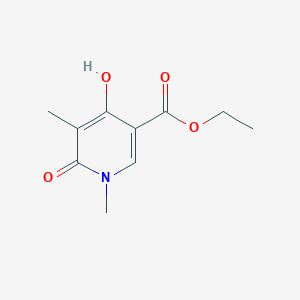

Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-hydroxy-1,5-dimethyl-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-4-15-10(14)7-5-11(3)9(13)6(2)8(7)12/h5,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STKWNFKEAQVCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(C(=O)C(=C1O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate aldehyde in the presence of ammonia or an amine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the desired pyridine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate plays a significant role as an intermediate in synthesizing various pharmaceuticals. Its structure is similar to known neuroprotective agents, making it a candidate for developing treatments for neurological disorders such as Alzheimer's and Parkinson's disease. Researchers are investigating its efficacy in enhancing cognitive function and protecting neuronal cells from oxidative stress.

Case Studies

- Neuroprotective Properties : A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in vitro against oxidative stress-induced neuronal damage .

Agricultural Chemicals

This compound is also utilized in formulating agrochemicals. Its effectiveness as a pesticide and herbicide is under investigation due to its ability to inhibit specific enzymes in pests and weeds.

Case Studies

- Pest Control : Research has shown that formulations containing this compound can lead to improved crop yields by effectively controlling pest populations while minimizing environmental impact .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for understanding metabolic pathways. It is used in enzyme inhibition studies to explore new therapeutic strategies against metabolic disorders.

Case Studies

- Enzyme Inhibition : Experiments have indicated that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to the development of new treatments for diabetes and obesity .

Material Science

The unique electronic properties of this compound are being explored for applications in material science. Researchers are investigating its potential use in creating novel materials for electronic devices.

Case Studies

- Sensor Development : Initial findings suggest that compounds based on this structure could be utilized in developing sensors with enhanced sensitivity and specificity .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. It aids in the accurate quantification of similar compounds in complex mixtures.

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent variations:

Key Observations :

- Chloro Substitution : Replacing the hydroxy group with chlorine (e.g., 853109-70-3) increases lipophilicity and may enhance metabolic stability but reduces hydrogen-bonding capacity .

- Amino and Cyano Groups: Analogs like those in exhibit enhanced hydrogen-bonding and π-π stacking capabilities due to amino and cyano substituents, which are critical for antimicrobial activity.

Physicochemical Properties

The table below compares molecular weights, purity, and synthetic accessibility:

Key Observations :

Stability and Reactivity

- Hydrogen Bonding : The hydroxy group in the target compound facilitates crystal lattice formation via O–H⋯O interactions, as described in Etter’s graph-set analysis .

- Reactivity : Chloro analogs undergo nucleophilic substitution (e.g., with amines or alkoxides), while nitro groups direct electrophilic aromatic substitution reactions .

Biological Activity

Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is a heterocyclic compound characterized by its pyridine ring structure. It is notable for its diverse applications in organic synthesis and medicinal chemistry, particularly due to its potential biological activities, including antimicrobial and anticancer properties. This compound has garnered attention for its role as a building block in the synthesis of more complex heterocyclic compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a CAS number of 853106-90-8. The structure features a hydroxyl group, two methyl groups, an oxo group, and an ethyl ester group attached to the pyridine ring. This unique substitution pattern imparts distinct chemical and biological properties to the compound.

Antimicrobial Properties

Research has indicated that this compound possesses significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various pathogens. The minimum inhibitory concentration (MIC) values suggest strong antibacterial properties, particularly against strains such as Staphylococcus aureus and Staphylococcus epidermidis.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.22 | Bactericidal |

| Staphylococcus epidermidis | 0.25 | Bactericidal |

Anticancer Activity

The compound has also been explored for its anticancer potential. Studies have shown that it can inhibit enzymes involved in cell proliferation, suggesting a mechanism that may lead to reduced tumor growth. The specific molecular targets and pathways are still under investigation but indicate promise for future therapeutic applications.

This compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways critical for cell growth and survival. This action is particularly relevant in the context of cancer therapy where inhibiting cell proliferation is a primary goal.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

- Anticancer Studies : Another research effort focused on the anticancer properties of this compound in vitro against several cancer cell lines. The findings revealed significant cytotoxic effects with IC50 values in the low micromolar range.

Q & A

Q. What are the established synthetic routes for Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate?

A common method involves the recyclization of substituted pyran-2-one derivatives. For example, reacting ethyl 4,6-dimethyl-3-aryl-2-oxo-2H-pyran-5-carboxylate with ammonium acetate in acetic acid under reflux yields the target compound. Reaction conditions (e.g., temperature: 100–110°C, duration: 6–8 hours) significantly influence yields, which typically exceed 70% .

| Substrate | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Ethyl 4,6-dimethyl-pyranone | NH₄OAc, AcOH | 110°C, 6 hours | 75–85 |

| Methyl analogues | NH₄OAc, AcOH | 100°C, 8 hours | 65–70 |

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for confirming molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 10.55 Å, b = 13.97 Å, c = 16.02 Å, and angles α = 86.8°, β = 71.0°, γ = 78.7° have been reported . Complementary techniques include:

Q. What are the key physicochemical properties relevant to handling and storage?

The compound is a solid at room temperature with:

- Density : ~1.214 g/cm³ .

- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store in anhydrous environments at 2–8°C .

Advanced Research Questions

Q. How does tautomerism between lactam and lactim forms influence crystallographic analysis?

The keto-enol tautomerism can be resolved via bond-length analysis in X-ray structures. For example, C=O bond lengths of ~1.25 Å confirm the lactam form, while elongated C-O bonds (~1.34 Å) suggest enolization. In the nickel(II) complex Ni(H₂O)₆₂, lactam tautomers dominate, as evidenced by C=O distances consistent with non-enolized carbonyl groups .

Q. What role does hydrogen bonding play in the crystal packing of this compound?

The molecule forms extensive intermolecular hydrogen bonds, including O-H∙∙∙O and N-H∙∙∙O interactions. In polymorphic structures, these bonds create layered networks. For example, the [Ni(H₂O)₆]²⁺ cation interacts with carboxylate anions via O-H∙∙∙O bonds (d = 2.68–2.72 Å), stabilizing the 3D lattice .

Q. How is the compound utilized in coordination chemistry?

It acts as a monoanionic ligand in transition-metal complexes. For example, the 6-oxo-1,6-dihydropyridine-3-carboxylate anion coordinates to Ni(II) via the carbonyl oxygen and pyridinium nitrogen, forming octahedral geometries. Such complexes are studied for their magnetic and catalytic properties .

Q. What methodologies assess its biological activity?

Antimicrobial activity is evaluated via microdilution assays (96-well plates) against bacterial/fungal strains (e.g., Bacillus subtilis, Saccharomyces cerevisiae). Compound 6 (a derivative) showed MIC values of 31.3 µg/mL against B. subtilis . For drug discovery, it serves as a building block in PROTACs (proteolysis-targeting chimeras), where its incorporation enhances target-binding affinity .

Q. How can computational chemistry predict its reactivity or interactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking simulations model interactions with biological targets (e.g., enzymes in PROTACs), optimizing substituent effects on binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.